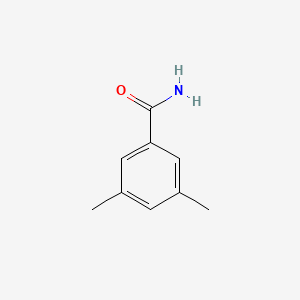

3,5-Dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPFNDFPSMUWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20312874 | |

| Record name | 3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5692-35-3 | |

| Record name | 3,5-Dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5692-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC263781 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20312874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,5 Dimethylbenzamide and Its Derivatives

Direct Synthesis Pathways of 3,5-Dimethylbenzamide

The direct formation of the amide bond in 3,5-Dimethylbenzamide from its carboxylic acid precursor is a fundamental and widely employed synthetic route. This transformation is typically achieved through various amidation reactions, each with its own set of conditions and reagents designed to optimize efficiency and yield.

Amidation Reactions of 3,5-Dimethylbenzoic Acid Precursors

The most common precursor for the synthesis of 3,5-Dimethylbenzamide is 3,5-Dimethylbenzoic acid. The conversion of this carboxylic acid to the corresponding primary amide involves the formation of an amide bond with an ammonia (B1221849) source. One established method involves suspending 3,5-Dimethylbenzoic acid in thionyl chloride and adding a catalytic amount of dimethylformamide (DMF), followed by refluxing the mixture. This process first converts the carboxylic acid to the more reactive acyl chloride, which then reacts with an amine source.

Alternative approaches utilize coupling agents to facilitate the amide bond formation under milder conditions. Reagents such as COMU-collidine and TPTU-NMI have been shown to be effective for coupling benzoic acids with amines. luxembourg-bio.com Furthermore, enzymatic methods present a green chemistry alternative. Biocatalytic cascades using enzymes like nitrilase and amidase have been successfully employed for amide bond assembly, using 3,5-dimethylbenzoic acid as a model acceptor substrate. manchester.ac.uk These enzymatic reactions often proceed with high selectivity and under environmentally benign conditions. manchester.ac.uk For instance, N-tert-butyl-3,5-dimethylbenzamide is typically synthesized by coupling 3,5-dimethylbenzoic acid with tert-butylamine. vulcanchem.com

Optimized Reaction Conditions and Yield Enhancements

Optimizing reaction conditions is crucial for maximizing the yield and purity of 3,5-Dimethylbenzamide. In enzymatic syntheses, parameters such as temperature, enzyme loading, and substrate molar ratios are finely tuned. For the lipase-catalyzed amidation of phenylglycinol, optimal conditions were found to be a reaction temperature of 60°C, an enzyme loading of 15% by weight, and a substrate molar ratio of 1.5:1 (phenylglycinol to capric acid), which resulted in an amide yield of 89.41%. nih.gov

In chemical synthesis, the choice of reagents and reaction parameters plays a significant role. For the amidation of sterically hindered carboxylic acids, the combination of DIC (N,N'-diisopropylcarbodiimide) and HOPO (2-hydroxypyridine-N-oxide) has been shown to be effective, particularly under forcing conditions such as heating to 70°C. luxembourg-bio.com For the synthesis of N,N-disubstituted derivatives like N,N-diisopropyl-3,5-dimethylbenzamide, reacting 3,5-dimethylbenzoyl chloride with the corresponding amine in the presence of a base like triethylamine (B128534) can yield the product in high purity (97%). rsc.org

Below is a table summarizing optimized conditions for related benzamide (B126) syntheses.

| Reaction Type | Precursors | Reagents/Catalyst | Solvent | Temperature | Time | Yield |

| Lipase-Catalyzed Amidation | Phenylglycinol, Capric Acid | Novozym 435 (15 wt%) | Solvent-free | 60°C | 19 h | 89.41% nih.gov |

| Chemical Amidation | 3,5-Dimethylbenzoic Acid, Diisopropylamine | Oxalyl Chloride, Et3N | Not Specified | Not Specified | 2 h | 97% rsc.org |

| Chemical Amidation | Benzoic Acid, Aniline | Tetrabutylammonium bromide, Iodine, KOH | Water | 20°C | 2.5 h | 75% chemicalbook.com |

| Chemical Amidation | 2,6-Dimethylbenzoic Acid, Benzylamine | DIC, HOPO | Acetonitrile/Water | 70°C | 48 h | Not Specified luxembourg-bio.com |

Synthesis of Key Intermediates

The synthesis of reactive intermediates is a key strategy for the efficient production of 3,5-Dimethylbenzamide derivatives. The most important of these intermediates is 3,5-Dimethylbenzoyl chloride.

Preparation of 3,5-Dimethylbenzoyl Chloride for Derivatization

3,5-Dimethylbenzoyl chloride is a highly valuable intermediate because the acyl chloride functionality is much more reactive towards nucleophiles, such as amines, than the parent carboxylic acid. patsnap.com This intermediate is almost universally prepared by treating 3,5-Dimethylbenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂). patsnap.comgoogle.comchemicalbook.com

The general procedure involves reacting 3,5-Dimethylbenzoic acid with an excess of thionyl chloride, often with gentle heating or refluxing. chemicalbook.com The reaction can be performed with or without a solvent. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to afford the 3,5-Dimethylbenzoyl chloride product as a liquid. patsnap.comgoogle.com Industrial production methods have been optimized for high yield and purity, sometimes employing staged temperature increases or ultrasonic conditions to facilitate the reaction. patsnap.comgoogle.com For example, one patented method involves a three-stage reaction: an initial reaction at 35°C, followed by heating to 45°C and then 50°C, and finally a reflux period, achieving yields of over 98%. google.com

The table below outlines various reported conditions for the synthesis of 3,5-Dimethylbenzoyl chloride.

| 3,5-Dimethylbenzoic Acid (g) | Thionyl Chloride (g/mL) | Reaction Conditions | Yield | Purity |

| 1500 | 1785 | Ultrasonic conditions at 40°C for 1.5h, then reflux for 1.5h. patsnap.com | 99.25% | Not Specified |

| 1500 | 2380 | Ultrasonic conditions at 30°C for 2h, then reflux for 1h. patsnap.com | 99.12% | Not Specified |

| 125 | 206 | Staged heating: 35°C for 1h, ramp to 45°C, ramp to 50°C, then reflux for 2h. google.com | 98.71% | 99.91% |

| 300 mg | 1.2 mL | Reflux for 18h. chemicalbook.com | Not Specified | Not Specified |

Strategies for Derivatization and Scaffold Assembly

The development of efficient methods for creating derivatives of 3,5-Dimethylbenzamide is essential for exploring their potential applications. One-pot synthetic approaches are particularly attractive as they reduce the number of purification steps, save time, and minimize waste.

One-Pot Synthetic Approaches for Substituted Benzamides

One-pot syntheses allow for the assembly of complex benzamide structures from simple starting materials in a single reaction vessel. These methods often involve multicomponent reactions where three or more reactants combine to form the final product.

Several innovative one-pot strategies for synthesizing substituted benzamides have been reported:

From Benzylic Alcohols: Primary benzylic alcohols can be directly converted into substituted benzamides in a one-pot reaction using a combination of phenyliodine diacetate and sodium azide. exlibrisgroup.com This oxidative process provides a step-economical route to benzamides. exlibrisgroup.com

Catalyst-Free Synthesis from Aldehydes: A catalyst-free, one-pot synthesis of benzamides has been developed from substituted aldehydes and aminopyridines. researchgate.net This method uses hydrogen peroxide as an oxidant and ethanol (B145695) as a solvent, offering an economical and environmentally friendly approach. The reaction is typically heated to reflux for 4-5 hours. researchgate.net

Multicomponent Reactions for Heterocyclic Scaffolds: One-pot, three-component reactions have been used to synthesize complex benzamide derivatives incorporated into heterocyclic systems. For example, (Z)-4-(benzylidene)-2-methyl-oxazol-5(4H)-ones can react with hydrazine (B178648) hydrate (B1144303) and a Schiff base in an ionic liquid like [BMIM][OH] to produce 1,2,4-triazine-2-substituted benzamide derivatives in high yields (up to 90%) and short reaction times (30-40 minutes). niif.hu

These one-pot methods highlight the versatility of modern synthetic chemistry in constructing diverse benzamide derivatives from various starting points.

Industrial Production Methods and Process Optimization

In an industrial context, the synthesis of 3,5-Dimethylbenzamide and its derivatives often involves multi-step processes designed for high yield and purity. evitachem.com A common route for producing N,N-disubstituted-3,5-dimethylbenzamides, for example, involves the reaction of 3,5-dimethylbenzoyl chloride with a corresponding amine. rsc.org Optimization of these processes is crucial for economic viability and often focuses on reaction conditions such as temperature, solvent choice, and reaction time. evitachem.com

Process optimization also extends to the development of continuous-flow synthesis, which can enhance yield and minimize waste. vulcanchem.com For derivatives like 2-amino-5-chloro-N,3-dimethylbenzamide, a key intermediate for certain insecticides, research has focused on creating simple, practical, and economical synthesis methods with minimal by-products and environmental impact. google.com One such optimized process for a related compound, 2-Amino-5-chloro-N,3-dimethylbenzamide, resulted in a yield of ≥89.4% and purity of ≥97.9%. dissertationtopic.net

The table below outlines a representative industrial synthesis approach for a 3,5-dimethylbenzamide derivative.

| Reactants | Reagents/Catalysts | Conditions | Product | Yield | Purity | Reference |

| 3,5-dimethylbenzoic acid | Oxalyl chloride, Et3N, Diethylamine | 9 h | N,N-diethyl-3,5-dimethylbenzamide | - | - | rsc.org |

| 3,5-dimethylbenzoyl chloride | Et3N, Diisopropylamine | 2 h | N,N-diisopropyl-3,5-dimethylbenzamide | 97% | - | rsc.org |

| 2-amino-3-methylbenzoic acid | Bis(trichloromethyl) carbonate, Methylamine (B109427), NCS/NBS/NIS | One-pot, varied | 2-amino-5-halogenated-N,3-dimethylbenzamides | 87-94% | - | sioc-journal.cn |

Advanced Catalytic Methods in Benzamide Synthesis

Recent advancements in catalysis have provided highly efficient and selective methods for benzamide synthesis. These methods often utilize transition metal catalysts to facilitate reactions under milder conditions and with greater atom economy.

Ruthenium-catalyzed ortho-C−H halogenations of benzamides represent a significant development. rsc.org This method allows for the direct functionalization of the benzamide core. Another innovative approach involves the use of bimetallic metal-organic frameworks (MOFs), such as Fe₂Ni-BDC, as heterogeneous catalysts. These have been successfully employed in the amidation reaction of trans-β-nitrostyrene and 2-aminopyridine (B139424) to produce N-pyridinyl benzamides. The reusability of such catalysts makes them attractive from a green chemistry perspective. mdpi.com

Manganese(I) catalysis has been utilized for the methoxymethylation of primary amides using methanol, which serves as both a reagent and a solvent. rsc.org This process, which releases dihydrogen as the only byproduct, offers a novel route to N-(methoxymethyl)benzamide derivatives. rsc.org Photocatalysis also presents a modern approach, with methods using catalysts like Eosin Y or fac-Ir(ppy)₃ for the synthesis of isoindolinones from functionalized benzamides under visible light. rsc.org

The following table summarizes some advanced catalytic methods used in the synthesis of benzamide derivatives.

| Catalyst | Reaction Type | Substrates | Key Features | Reference |

| [Ru₃(CO)₁₂] | ortho-C−H Halogenation | N,N-diisopropyl-3,5-dimethylbenzamide | Direct functionalization of the aromatic ring. | rsc.org |

| Fe₂Ni-BDC MOF | Amidation | trans-β-nitrostyrene, 2-aminopyridine | Heterogeneous, reusable catalyst. | mdpi.com |

| Mn(I) complex | Methoxymethylation | Primary amides, Methanol | Releases H₂ as the only byproduct. | rsc.org |

| Eosin Y / fac-Ir(ppy)₃ | Photocatalysis | Functionalized benzamides | Utilizes visible light, mild conditions. | rsc.org |

| Diatomite earth@IL/ZrCl₄ | Condensation | Benzoic acids, Amines | Reusable catalyst, ultrasonic irradiation. researchgate.net | researchgate.net |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for benzamides, aiming to reduce waste, use less hazardous chemicals, and improve energy efficiency.

A notable green approach is the solvent-free synthesis of benzamides. One such method involves the direct reaction of a suitable amine with vinyl benzoate (B1203000) at room temperature without the need for a catalyst or solvent. tandfonline.com This technique is particularly useful for the N-benzoylation of various amines, and the products can often be isolated by simple crystallization. tandfonline.com Another solvent-free method utilizes boric acid as a catalyst for the reaction between a carboxylic acid and urea, proceeding through simple trituration and direct heating. researchgate.net

The use of reusable heterogeneous catalysts is a cornerstone of green chemistry. For example, tungstate (B81510) sulfuric acid has been employed for the one-pot synthesis of coumarin-containing secondary benzamide derivatives under solvent-free conditions. rsc.org Similarly, a catalyst prepared by immobilizing a Lewis acidic ionic liquid on diatomite earth has been used for the direct condensation of benzoic acids and amines under ultrasonic irradiation, offering a rapid and high-yielding process. researchgate.net

Three-component reactions also represent an efficient and environmentally friendly strategy. A highly efficient synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl) amino] benzamide derivatives has been achieved through a three-component reaction of isatoic anhydride (B1165640), primary amines, and 2-bromoacethophenone, featuring a simple workup procedure. nih.gov

The table below highlights several green chemistry approaches for benzamide synthesis.

| Methodology | Reagents/Catalysts | Conditions | Key Advantages | Reference |

| Solvent-free N-benzoylation | Amine, Vinyl benzoate | Room temperature, no catalyst | No solvent, easy product isolation. tandfonline.com | tandfonline.com |

| Solvent-free amidation | Carboxylic acid, Urea, Boric acid | Trituration, direct heating | Solvent-free, simple procedure. researchgate.net | researchgate.net |

| One-pot condensation | 5,7-dihydroxy coumarins, Aldehydes, Benzamide, Tungstate sulfuric acid | Solvent-free | Reusable catalyst, green principles. rsc.org | rsc.org |

| Three-component reaction | Isatoic anhydride, Primary amines, 2-bromoacethophenone | - | High yields, simple workup. nih.gov | nih.gov |

Chemical Reactivity and Transformation of 3,5 Dimethylbenzamide

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring

The benzene ring of 3,5-dimethylbenzamide can undergo electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic compounds. The directing effects of the substituents on the ring, namely the two methyl groups and the amide group, play a crucial role in determining the position of substitution.

The methyl groups are activating and ortho-, para-directing due to hyperconjugation and inductive effects. The amide group (-CONH2) is a deactivating group and is typically meta-directing. In 3,5-dimethylbenzamide, the positions ortho to the amide group (positions 2 and 6) and the position para to it (position 4) are influenced by the directing effects of the substituents.

Nitration: Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. While specific studies on the nitration of 3,5-dimethylbenzamide are not extensively detailed in the provided results, the nitration of related m-toluic acid can provide insights. The direct nitration of m-toluic acid often leads to a mixture of products, including 3-methyl-2-nitrobenzoic acid, 5-methyl-2-nitrobenzoic acid, and 3-methyl-4-nitrobenzoic acid. researchgate.net This suggests that nitration of 3,5-dimethylbenzamide would likely result in substitution at the positions influenced by the activating methyl groups.

Halogenation: Halogenation, another key electrophilic aromatic substitution, can be achieved using various reagents. For instance, N,N-diisopropyl-3,5-dimethylbenzamide has been synthesized from 3,5-dimethylbenzoyl chloride. rsc.org The subsequent halogenation of such benzamides can be directed to the ortho position. Ruthenium-catalyzed ortho-C-H halogenations of benzamides have been reported, demonstrating a method for selective functionalization. rsc.org One-pot syntheses of 2-amino-5-halogenated-N,3-dimethylbenzamides have also been developed, involving electrophilic aromatic substitution with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn

| Reaction | Reagents | Key Findings | Citation |

| Ortho-Halogenation | [Ru3(CO)12], NBS, DCE | Ruthenium catalyzes the ortho-bromination of N,N-diisopropylbenzamide. | rsc.org |

| Halogenation | NCS, NBS, or NIS | One-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides. | sioc-journal.cn |

| Nitration (of m-toluic acid) | HNO3/H2SO4 | Produces a mixture of nitro-substituted isomers. | researchgate.net |

Reactions Involving the Amide Functional Group

The amide functional group is a cornerstone of organic chemistry and exhibits a rich reactivity profile, including hydrolysis, oxidation, and reduction.

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by either acid or base, typically requiring harsh conditions like heating. youtube.comlibretexts.org

Acid-Catalyzed Hydrolysis: The mechanism for acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.comlibretexts.org A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. libretexts.org Subsequent proton transfer to the nitrogen atom makes the amino group a better leaving group. Re-formation of the carbonyl double bond leads to the elimination of the amine and a protonated carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic addition step, forming a tetrahedral intermediate. libretexts.orgchemistrysteps.com The elimination of the amide anion, which is a very poor leaving group, is the rate-limiting step. chemistrysteps.com The reaction is driven forward by the irreversible deprotonation of the resulting carboxylic acid by the strongly basic amide anion. chemistrysteps.com

The hydrolysis of the amide bond in derivatives of 3,5-dimethylbenzamide is a potential reaction pathway. evitachem.comsmolecule.comsmolecule.com

| Condition | Key Mechanistic Steps | Products | Citation |

| Acidic | Protonation of carbonyl, nucleophilic attack by water, proton transfer, elimination of amine. | Carboxylic acid and ammonium (B1175870) ion. | youtube.comlibretexts.org |

| Basic | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of amide anion, deprotonation of carboxylic acid. | Carboxylate salt and amine. | libretexts.orgchemistrysteps.com |

Oxidation: While the amide group itself is generally resistant to oxidation, other parts of the 3,5-dimethylbenzamide molecule can be oxidized. For instance, the thioether group in a derivative, N-(2-(3-((2-(benzo[d] bohrium.comrsc.orgdioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide, can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide. evitachem.com

Reduction: The reduction of amides is a significant transformation that yields amines. bohrium.com This reaction traditionally requires powerful reducing agents like lithium aluminum hydride (LiAlH4). bohrium.comwikipedia.org The reduction of N,N-dimethylbenzamide with LiAlH4 produces dimethylbenzylamine. lookchem.comstackexchange.com The mechanism involves the addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species. A key step is the intramolecular attack of the nitrogen lone pair to displace the oxygen, forming an iminium ion, which is then further reduced to the amine. stackexchange.com

Catalytic methods for amide reduction have been developed as greener alternatives. bohrium.comnih.gov These methods often employ hydrosilanes or molecular hydrogen in the presence of metal catalysts. bohrium.comnih.gov For instance, a nickel-catalyzed reduction of secondary and tertiary amides has been reported. organic-chemistry.org Metal-free catalytic reductions have also gained attention. bohrium.com

| Reaction | Reagent/Catalyst | Product | Citation |

| Reduction | Lithium aluminum hydride (LiAlH4) | Amine | bohrium.comwikipedia.orgstackexchange.com |

| Catalytic Reduction | H2, Transition metal catalysts | Amine | nih.gov |

| Catalytic Reduction | Hydrosilanes, Metal or metal-free catalysts | Amine | bohrium.comorganic-chemistry.org |

| Oxidation (of a derivative) | Hydrogen peroxide | Sulfoxide or sulfone | evitachem.com |

Cross-Coupling and Functionalization Strategies

Cross-coupling reactions and direct C-H functionalization are powerful tools for creating complex molecules from simpler precursors.

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While specific examples of Suzuki-Miyaura reactions directly on 3,5-dimethylbenzamide were not found, the principles of cross-coupling are broadly applicable to its derivatives.

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of N-aryl amides. scispace.commit.edu These reactions can couple amides with aryl halides or pseudohalides like aryl mesylates. scispace.commit.eduacs.org Catalyst systems based on biarylphosphine ligands have been developed to effectively couple a range of aryl and heteroaryl mesylates with amides. scispace.commit.eduacs.org Additionally, cobalt-copper catalyzed cross-coupling of aryl halides with primary amides has been reported as a cost-effective method. rsc.org Decarbonylative cross-coupling of amides has also emerged as a method for functional group interconversion. rsc.org

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of starting materials. rsc.org

Transition metal-catalyzed C-H activation allows for the direct formation of new bonds at otherwise unreactive C-H sites. rsc.org The amide group can act as a directing group, guiding the metal catalyst to a specific C-H bond, often at the ortho position.

Ruthenium(II)-catalyzed direct arylation of N,N-dialkyl benzamides with aryl silanes has been reported, demonstrating high chemoselectivity and tolerance for functional groups. rsc.org Cobalt-catalyzed C-H activation has also been employed for the annulation of benzamides with alkynes to form isoquinolones. beilstein-journals.org DFT calculations have shown that for some cobalt-catalyzed C-H allylation reactions, steric hindrance, as in the case of 3,5-dimethylbenzamide, can prevent the reaction. ehu.es

Furthermore, the combination of transition metal catalysis with visible-light photocatalysis has enabled new C-H functionalization reactions, such as the ortho-perfluoroalkylation of benzamides catalyzed by copper. beilstein-journals.org

| Strategy | Catalyst/System | Key Transformation | Citation |

| Cross-Coupling | Pd-catalyst with biarylphosphine ligand | N-arylation of amides with aryl mesylates. | scispace.commit.eduacs.org |

| Cross-Coupling | Co-Cu catalyst | N-arylation of amides with aryl halides. | rsc.org |

| Direct C-H Arylation | Ru(II) catalyst | Ortho-arylation of benzamides with aryl silanes. | rsc.org |

| Direct C-H Annulation | Co(III) catalyst | Annulation of benzamides with alkynes. | beilstein-journals.orgehu.es |

| Direct C-H Perfluoroalkylation | Cu catalyst with photocatalysis | Ortho-perfluoroalkylation of benzamides. | beilstein-journals.org |

Oxidative Carbonylation Reactions

Oxidative carbonylation represents a powerful tool in organic synthesis for the introduction of a carbonyl group into a molecule. For benzamides, this transformation can be achieved through the catalytic activation of C-H bonds, followed by the insertion of carbon monoxide.

Rhodium(III) complexes have been shown to be effective catalysts for the oxidative carbonylation of benzamides. In a typical reaction, a benzamide (B126) substrate is treated with carbon monoxide in the presence of a rhodium catalyst, an oxidant, and an additive in a suitable solvent. For instance, a system employing a RhCp*(MeCN)3(ClO4)2 catalyst, with silver carbonate (Ag2CO3) as the oxidant and potassium dihydrogen phosphate (B84403) (KH2PO4) as an additive, can be used. The reaction is typically conducted under a carbon monoxide atmosphere at elevated temperatures, such as 100 °C, in a solvent like tert-Amyl alcohol (t-AmOH) for 24 hours. rsc.org While 3,5-dimethylbenzamide is not the specific substrate in this documented procedure, the methodology is applicable to a range of benzamide derivatives. rsc.org

Another approach involves palladium-catalyzed carbonylation reactions where N,N-dimethylformamide (DMF) can serve as a surrogate for both carbon monoxide and the N,N-dimethylamino group. mdpi.com This method is particularly effective for the aminocarbonylation of aryl halides to produce N,N-dimethylbenzamides. mdpi.com For example, aryl iodides can be converted to the corresponding N,N-dimethylbenzamide products in high yields using a palladium acetate (B1210297) (Pd(OAc)2) catalyst with a Xantphos ligand. mdpi.com The reaction proceeds in DMF with an additive like phosphorus oxychloride (POCl3) at temperatures around 135 °C. mdpi.com

Furthermore, direct carbamoylation of aryl halides can be accomplished using tungsten carbonyl amine complexes in a palladium-catalyzed process. acs.org This method avoids the use of gaseous carbon monoxide. acs.org The reaction of an aryl halide with an aminepentacarbonyltungsten(0) complex, a base such as potassium carbonate (K2CO3), and a palladium catalyst yields the corresponding amide. acs.org

| Catalyst System | Substrate Type | CO Source | Key Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Rhodium(III) Complex | Benzamides | CO gas | RhCp*(MeCN)3(ClO4)2, Ag2CO3, KH2PO4 | 100 °C, 24 h | Phthalimide derivatives | rsc.org |

| Palladium(II) Acetate | Aryl Iodides | DMF | Pd(OAc)2, Xantphos, POCl3 | 135 °C, 6 h | N,N-Dimethylbenzamides | mdpi.com |

| Palladium(II) Acetate/Tungsten Complex | Aryl Halides | Tungsten Carbonyl Complex | Pd(OAc)2, P(o-Tol)3, K2CO3 | Reflux in THF | N-Substituted Benzamides | acs.org |

C-N Bond Cleavage and Alcoholysis Reactions

The amide bond is generally stable due to resonance, making its cleavage challenging. However, various catalytic systems have been developed to facilitate the C-N bond cleavage of tertiary amides, such as derivatives of 3,5-dimethylbenzamide, to enable transformations like alcoholysis, which converts amides into esters.

One effective method involves the use of cerium(IV) oxide (CeO2) as a recyclable, heterogeneous catalyst. researchgate.net This system promotes the alcoholysis of tertiary amides to form esters without the need for additives. researchgate.net The reaction is typically carried out at high temperatures (e.g., 175 °C) under a nitrogen atmosphere. researchgate.net For example, the reaction between N,N-dimethylbenzamide and an alcohol like 1-octanol (B28484) over a CeO2 catalyst yields the corresponding octyl benzoate (B1203000). researchgate.net The efficiency of the process is attributed to the cooperative acid-base properties on the surface of the CeO2 catalyst. researchgate.net

Dinuclear manganese complexes have also been identified as potent catalysts for the C-N bond cleavage of tertiary N,N-dialkylamides. nih.gov In the presence of a manganese catalyst and a specific ligand, various N,N-dimethylbenzamides can be converted into their corresponding esters in refluxing alcohol. nih.gov The addition of diethyl carbonate can be beneficial for trapping the liberated amine, thereby driving the reaction to completion. nih.gov

A more recently developed system employs a combination of a mononuclear manganese precursor with a potassium alkoxide, which forms a hetero manganese-potassium dinuclear active species in situ. nih.gov This cooperative catalytic system is highly effective for the esterification of both tertiary aryl and aliphatic amides under milder conditions than previously reported manganese systems. nih.gov The addition of a potassium alkoxide like potassium methoxide (B1231860) (KOMe) to a manganese catalyst significantly enhances the reaction rate and yield. nih.gov

Furthermore, iodine has been shown to catalyze the oxidative acylation of tertiary amines via C–N bond cleavage, which can be applied to N-aryl-N-methylbenzamides. thieme-connect.com This reaction allows for the synthesis of various substituted benzamides. thieme-connect.com

| Catalyst System | Substrate Type | Reaction Type | Key Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| CeO2 | Tertiary Amides (e.g., N,N-dimethylbenzamide) | Alcoholysis | 1-Octanol | 175 °C, N2 atmosphere | Esters (e.g., Octyl benzoate) | researchgate.net |

| Dinuclear Manganese Complex | N,N-Dialkylbenzamides | Esterification | Alcohol, Ligand (e.g., 2,9-dimethyl-1,10-phenanthroline) | Refluxing n-butanol | Esters | nih.gov |

| Manganese/Potassium Alkoxide | Tertiary Aryl Amides | Esterification | Mn(acac)3, KOMe, Alcohol | Refluxing THF | Esters | nih.gov |

| Iodine | Tertiary Amines | Oxidative Acylation | I2, Acylating Agent | Varies | Amides | thieme-connect.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,5 Dimethylbenzamide Systems

Vibrational Spectroscopy Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each vibrational mode corresponds to a specific energy, which can be detected through techniques like Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, yielding a unique fingerprint of the compound's structure.

While a specific experimental FT-IR spectrum for 3,5-Dimethylbenzamide was not available in the searched literature, the expected vibrational assignments can be predicted based on its known functional groups. The primary amide and the substituted aromatic ring give rise to several characteristic absorption bands. Key vibrations include the N-H stretching of the amide, the C=O carbonyl stretching, C-H stretches from the aromatic ring and methyl groups, and C=C stretching within the benzene (B151609) ring.

Data from a closely related compound, N-tert-butyl-3,5-dimethylbenzamide, shows characteristic peaks for the N-H stretch at 3359 cm⁻¹ and the amide I band (C=O stretch) at 1647 cm⁻¹. amazonaws.com These experimental values align well with the generally accepted regions for these functional groups and support the predicted assignments for 3,5-Dimethylbenzamide.

Table 1: Expected FT-IR Vibrational Assignments for 3,5-Dimethylbenzamide

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Asymmetric & Symmetric) | -CONH₂ | 3100 - 3500 |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 3000 |

| Amide I (C=O Stretch) | -C=O | 1640 - 1680 |

| Amide II (N-H Bend) | -NH₂ | 1550 - 1640 |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 |

Specific experimental FT-Raman spectral data for 3,5-Dimethylbenzamide could not be located in the performed searches. However, based on the molecular structure, key Raman-active modes can be anticipated. FT-Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, strong signals would be expected for the aromatic ring's C=C stretching and "breathing" modes, as well as the symmetric stretching of the C-CH₃ bonds. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. These complementary data points would help confirm the assignments made through FT-IR spectroscopy.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of 3,5-Dimethylbenzamide through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. usra.eduresearchgate.net In the analysis of 3,5-Dimethylbenzamide, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. mmu.ac.uk Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process not only generates a molecular ion peak (M⁺) corresponding to the molecular weight of the compound but also induces fragmentation. chemguide.co.uk

The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. researchgate.net The fragmentation of amides is well-characterized and often involves specific cleavage pathways. libretexts.orgyoutube.com For primary amides, a prominent peak resulting from the McLafferty rearrangement is often observed. libretexts.org The fragmentation pattern of 3,5-Dimethylbenzamide would be expected to show characteristic losses of the amide group and fragments related to the dimethylphenyl ring. chemguide.co.uk

A study involving the derivatization of dimethylamine (B145610) with benzoyl chloride to produce N,N-dimethylbenzamide utilized GC-MS for analysis. The retention time for N,N-dimethylbenzamide was found to be 8.5 minutes. researchgate.net While this is a related compound, it highlights the utility of GC-MS in separating and identifying benzamide (B126) derivatives. researchgate.netbohrium.com

Table 1: Potential GC-MS Fragmentation Data for 3,5-Dimethylbenzamide

| Fragment Ion | m/z | Possible Structure/Loss |

| [C9H11NO]⁺ | 149 | Molecular Ion (M⁺) |

| [C8H8O]⁺ | 120 | Loss of -NH2 and a methyl radical |

| [C7H7]⁺ | 91 | Tropylium ion (loss of CONH2) |

| [C6H5]⁺ | 77 | Phenyl cation |

Note: This table represents potential fragmentation patterns based on the general behavior of aromatic amides and may not be exhaustive.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques often coupled with liquid chromatography (LC) for the analysis of a wide range of compounds. jfda-online.comnih.gov These methods are particularly useful for polar and thermally labile molecules. wikipedia.orgnationalmaglab.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets. uvic.caresearchgate.net For 3,5-Dimethylbenzamide, ESI-MS would typically produce a protonated molecule, [M+H]⁺, in the positive ion mode. nih.gov This technique is advantageous as it often results in less fragmentation compared to EI, providing a clear molecular ion peak which is crucial for determining the molecular weight. mdpi.com Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the protonated molecule, yielding structural information. mdpi.com The fragmentation in ESI-MS often involves the loss of small neutral molecules. nih.gov For N,N-dimethylbenzamide, a related compound, ESI-MS analysis has shown peaks at m/z 148, 105, and 77, corresponding to specific fragmentation reactions. chegg.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method that ionizes the analyte in the gas phase at atmospheric pressure. wikipedia.org It is suitable for a broad range of analytes, including those with medium to high polarity and molecular weights less than 1500 Da. wikipedia.org APCI is known for its ability to handle a variety of solvents, both polar and non-polar. wikipedia.orgnih.gov The ionization process in APCI typically involves proton transfer reactions, leading to the formation of [M+H]⁺ ions. nih.gov This technique is complementary to ESI and can be effective for compounds that are not efficiently ionized by ESI. jfda-online.com The resulting spectra from APCI are often dominated by the intact molecular species with some logical neutral losses, such as the loss of water from alcohols. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. shu.ac.ukpharmatutor.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores, which are functional groups that absorb light. shu.ac.uk

In 3,5-Dimethylbenzamide, the benzene ring and the carbonyl group of the amide function as chromophores. The electronic transitions observed in the UV-Vis spectrum of this compound are primarily π → π* and n → π* transitions. youtube.com

π → π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch They are typically observed in molecules with double or triple bonds and aromatic systems. libretexts.org These transitions are generally strong, resulting in high molar absorptivity. shu.ac.uk

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the oxygen or nitrogen atom of the amide group, to a π* antibonding orbital. youtube.com These transitions are generally weaker (lower molar absorptivity) and occur at longer wavelengths compared to π → π* transitions. shu.ac.ukpharmatutor.org

The solvent used can influence the position of the absorption bands. For instance, hydrogen bonding in polar solvents can affect the energy of the n → π* transition, often causing a shift to shorter wavelengths (a blueshift). youtube.com The conjugation between the aromatic ring and the carbonyl group in 3,5-Dimethylbenzamide will also influence the energy of these transitions and the resulting absorption maxima. libretexts.org

Table 2: Expected UV-Vis Absorption Data for 3,5-Dimethylbenzamide

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 280 | High |

| n → π | 280 - 350 | Low |

Note: The exact absorption maxima and molar absorptivities would need to be determined experimentally.

X-ray Diffraction and Crystallography Studies

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of the molecule. nih.gov This analysis is derived from the results of X-ray crystallography. semanticscholar.orgtandfonline.com It provides a graphical representation of the regions of space where a molecule is in contact with its neighbors and the nature of these contacts.

For a molecule like 3,5-Dimethylbenzamide, Hirshfeld surface analysis would be instrumental in identifying and characterizing various intermolecular interactions, such as:

Hydrogen Bonding: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can lead to the formation of strong intermolecular hydrogen bonds.

π-π Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions.

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the π-system of a neighboring molecule.

Surface and Bulk Characterization Techniques (Relevant for Materials Applications)

The application of 3,5-Dimethylbenzamide in materials science would necessitate the use of various surface and bulk characterization techniques to understand its properties on a larger scale. researchgate.net These techniques can provide information about the morphology, thermal stability, and mechanical properties of materials incorporating this compound.

Techniques that could be relevant for the characterization of materials containing 3,5-Dimethylbenzamide include:

Scanning Electron Microscopy (SEM): To visualize the surface morphology and topography.

Differential Scanning Calorimetry (DSC): To determine melting points, glass transitions, and other thermal events.

Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition behavior.

Infrared (IR) Spectroscopy: Can be used in attenuated total reflectance (ATR) mode to analyze the surface chemistry.

These techniques, while not providing direct structural information at the atomic level like the spectroscopic methods discussed earlier, are crucial for evaluating the performance and suitability of 3,5-Dimethylbenzamide in various material applications.

Powder X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for the phase identification of crystalline materials. carleton.edu It provides information on the crystal structure, purity, and degree of crystallinity of a sample. polycrystallography.com When a finely ground powder of a crystalline organic compound like 3,5-Dimethylbenzamide is exposed to a monochromatic X-ray beam, diffraction occurs at specific angles according to Bragg's Law (nλ = 2d sinθ). libretexts.org The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for the specific crystalline phase. polycrystallography.com

For a pure, crystalline sample of 3,5-Dimethylbenzamide, the XRD pattern would exhibit a series of sharp, well-defined peaks. The position of these peaks is dictated by the dimensions of the unit cell, while the relative intensities are determined by the arrangement of atoms within that cell. jst.go.jp This pattern can be used to confirm the identity of the compound by matching it against a database or a theoretically calculated pattern. Furthermore, the absence of peaks from other crystalline phases would confirm the sample's phase purity. The presence of a broad, diffuse background would indicate the presence of amorphous content, while the sharpness of the diffraction peaks can provide qualitative information about crystallite size. malvernpanalytical.com

Although a specific, experimentally determined powder XRD pattern for 3,5-Dimethylbenzamide is not available in the cited literature, the table below illustrates the typical format of such data. The values presented are hypothetical and for illustrative purposes only.

Hypothetical Powder XRD Data for Crystalline 3,5-Dimethylbenzamide

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 85 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 50 |

| 25.9 | 3.44 | 70 |

| 28.3 | 3.15 | 45 |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS detects the binding energies of core-level electrons, which are characteristic of each element and its chemical environment. osti.gov Analysis of a 3,5-Dimethylbenzamide sample would provide insight into the bonding states of carbon, nitrogen, and oxygen.

The XPS spectrum of 3,5-Dimethylbenzamide is expected to show distinct peaks for the C 1s, N 1s, and O 1s core levels.

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted into multiple components. A major peak at a lower binding energy (around 284.8-285.0 eV) would correspond to the aromatic carbons of the benzene ring and the carbons of the two methyl groups. A second peak, shifted to a higher binding energy (typically 287-289 eV), would be characteristic of the carbonyl carbon (C=O) in the amide group due to its linkage to two more electronegative atoms (oxygen and nitrogen). rsc.org

N 1s Spectrum: The N 1s spectrum is expected to show a single, well-defined peak. For amide functionalities in organic compounds, this peak typically appears in the range of 399.0 to 401.0 eV. acs.orgnih.gov This binding energy is indicative of the nitrogen atom in the neutral amide linkage.

O 1s Spectrum: The O 1s spectrum should exhibit a primary peak corresponding to the carbonyl oxygen (C=O) of the amide group. This peak is generally observed in the binding energy range of 531.0 to 533.0 eV. d-nb.info

The quantitative analysis of the peak areas, corrected by relative sensitivity factors, should yield atomic percentages consistent with the compound's stoichiometry (C9H11NO). The table below summarizes the expected XPS data for 3,5-Dimethylbenzamide based on typical literature values for the functional groups present.

Expected Core-Level Binding Energies for 3,5-Dimethylbenzamide

| Element | Core Level | Functional Group | Expected Binding Energy (eV) | Theoretical Atomic % |

|---|---|---|---|---|

| Carbon | C 1s | C-C (aromatic), C-H (methyl) | ~285.0 | 78.3 |

| Carbon | C 1s | N-C =O (carbonyl) | ~288.0 | 8.3 |

| Nitrogen | N 1s | C-N (amide) | ~400.0 | 8.3 |

| Oxygen | O 1s | C=O (carbonyl) | ~532.0 | 8.3 |

Field Emission Gun Scanning Electron Microscopy (FEG-SEM)

Field Emission Gun Scanning Electron Microscopy (FEG-SEM) is a high-resolution imaging technique used to investigate the morphology and surface topography of materials. mvascientificconsultants.com It offers significant advantages over conventional SEM, including higher spatial resolution and reduced sample charging, which is particularly beneficial for imaging non-conductive organic materials like pharmaceutical powders. thermofisher.com

An FEG-SEM analysis of a solid, powdered sample of 3,5-Dimethylbenzamide would provide detailed information about its physical characteristics at the micro- and nanoscale. This includes:

Particle Morphology: High-magnification images would reveal the characteristic shape or "habit" of the 3,5-Dimethylbenzamide crystals (e.g., needles, plates, prisms).

Particle Size and Distribution: The technique allows for the direct visualization and measurement of individual particle sizes, providing data to establish a particle size distribution profile.

Surface Topography: FEG-SEM can resolve fine details on the crystal surfaces, such as steps, kinks, or defects, which can influence the material's bulk properties, including powder flow and dissolution rate. longdom.org

Agglomeration: It can be determined whether the powder consists of discrete single crystals or if they are fused into larger agglomerates, which is crucial for pharmaceutical processing and formulation. thermofisher.com

Without experimental data, the specific morphology of 3,5-Dimethylbenzamide crystals remains undetermined. However, FEG-SEM analysis is the definitive method for elucidating these critical physical attributes.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. wikipedia.org For organic compounds, this is typically achieved through combustion analysis. The process involves combusting a small, precisely weighed amount of the sample in an oxygen-rich environment, which converts the constituent elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by detectors. azom.com

The primary purpose of elemental analysis is to verify the empirical and molecular formula of a synthesized compound, thereby confirming its identity and assessing its purity. nih.gov For 3,5-Dimethylbenzamide, with the molecular formula C₉H₁₁NO, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The results of an experimental elemental analysis on a pure sample of 3,5-Dimethylbenzamide are expected to be in very close agreement (typically within ±0.4%) with these theoretical values. nih.gov Any significant deviation would suggest the presence of impurities, residual solvent, or that the incorrect compound was synthesized.

Theoretical Elemental Composition of 3,5-Dimethylbenzamide (C₉H₁₁NO)

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 72.45 |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.43 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.39 |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.73 |

| Total | 149.193 | 100.00 |

Computational Chemistry and Molecular Modeling of 3,5 Dimethylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide insights into molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including atoms and molecules. It is based on the principle that the energy of the system is a functional of the electron density. DFT calculations can predict a wide range of properties, such as molecular geometries, vibrational frequencies, and electronic distribution, which are crucial for understanding the molecule's reactivity.

HOMO-LUMO Analysis for Reactivity and Stability

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Specific calculated values for the HOMO energy, LUMO energy, and the resulting energy gap for 3,5-Dimethylbenzamide are not documented in dedicated computational studies found in the searched scientific literature. A theoretical investigation would be required to determine these values and predict the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red colors signify regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue colors indicate regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of intermediate potential. MEP maps are invaluable for predicting how a molecule will interact with other molecules and for identifying sites of intermolecular interactions and chemical reactivity.

A comprehensive study featuring MEP mapping for 3,5-Dimethylbenzamide has not been identified in the available scientific literature. Such a map would reveal the electrophilic and nucleophilic sites, particularly around the carbonyl oxygen, the amide hydrogens, and the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis provides quantitative information about the stabilization energy associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are key to understanding molecular stability and the nature of chemical bonds.

While the NBO method is a powerful tool, specific, peer-reviewed computational studies providing a detailed NBO analysis of 3,5-Dimethylbenzamide are not available. A full NBO calculation would quantify the delocalization between the lone pairs on the oxygen atom and the antibonding orbitals of the carbonyl group and the aromatic ring, providing insight into the amide resonance.

Calculation of Thermodynamic Properties (e.g., Enthalpies of Formation)

Computational methods can be used to calculate various thermodynamic properties, such as the enthalpy of formation, Gibbs free energy of formation, and proton affinity (PA). These values are essential for understanding the stability and reactivity of a compound in chemical processes.

While comprehensive computational studies on many thermodynamic properties of 3,5-Dimethylbenzamide are scarce, an experimental value for its proton affinity has been determined. Using the kinetic method, the proton affinity of 3,5-dimethylbenzamide was reported. researchgate.net This study also performed semi-empirical PM3 calculations to compare with the experimental results, noting that the absolute PA values calculated by this method agreed only modestly with the experimental data. researchgate.net

| Thermodynamic Property | Value | Method |

|---|---|---|

| Proton Affinity (PA) | 910.6 kJ mol⁻¹ | Experimental (Kinetic Method) researchgate.net |

| Proton Affinity (PA) | Data not specified, modest agreement with experiment | Calculated (PM3) researchgate.net |

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) simulations and conformational analysis are computational techniques used to study the dynamic behavior and preferred shapes of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, molecular flexibility, and intermolecular interactions. Conformational analysis aims to identify the stable, low-energy conformations (conformers) of a molecule and the energy barriers between them. This is particularly important for understanding the structure-function relationship of molecules.

A detailed molecular dynamics simulation or a comprehensive conformational analysis study specifically for 3,5-Dimethylbenzamide has not been found in the surveyed scientific literature. Such an analysis would be crucial to understand the rotational barrier around the C-N amide bond and the preferred orientation of the amide group relative to the dimethyl-substituted benzene (B151609) ring.

Ligand-Based and Structure-Based Drug Design Methodologies for 3,5-Dimethylbenzamide

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery, enabling the rational design and optimization of therapeutic agents. For derivatives of 3,5-Dimethylbenzamide, these methodologies are employed to elucidate structure-activity relationships, predict binding affinities, and guide the synthesis of more potent and selective compounds. The following sections detail the application of key computational techniques in the study of 3,5-Dimethylbenzamide and its analogs.

Pharmacophore Modeling and Development

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.comarxiv.orgnih.govdergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points required to bind to a specific biological target.

In the development of novel drugs, pharmacophore models are constructed by aligning a set of active molecules and extracting their common chemical features. dovepress.com These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), aromatic rings (R), and ionizable groups. nih.gov For instance, in a computational study on benzamide (B126) derivatives as potential glucokinase activators, a pharmacophore model was developed using the PHASE module of the Schrödinger software suite. nih.gov The process involved aligning 43 ligands to generate conformers and identify common pharmacophoric sites. nih.gov The resulting hypotheses represent the key spatial arrangement of features required for glucokinase activation.

The best-generated hypothesis can then be used as a 3D query for virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. dovepress.comdergipark.org.tr Furthermore, these models are instrumental in developing 3D-QSAR models to establish a quantitative correlation between the molecular structure and activity. nih.gov

Table 1: Example of a Generated Pharmacophore Hypothesis for Benzamide Derivatives

| Feature Type | Number of Sites | Description |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | 1 | Crucial for interaction with donor groups in the target's active site. |

| Hydrogen Bond Donor (HBD) | 1 | Essential for forming hydrogen bonds with acceptor groups on the receptor. |

| Hydrophobic Group (H) | 1 | Important for van der Waals interactions within hydrophobic pockets of the target. |

This table is illustrative, based on common features identified in pharmacophore studies of benzamide derivatives.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.comnih.govnih.govnih.gov The primary goal of docking is to predict the binding mode and affinity of a ligand, which is often quantified as a docking score or an estimated binding energy. mdpi.comnih.gov This information provides critical insights into the molecular interactions driving ligand recognition, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.comnih.gov

In studies involving benzamide derivatives, molecular docking has been used to understand their interaction with target enzymes like glucokinase. nih.gov For example, docking simulations can reveal key amino acid residues in the active site that form hydrogen bonds or other crucial interactions with the benzamide scaffold. nih.govmdpi.com The stability and binding mode of the ligand-receptor complex are evaluated, and the binding energy is calculated to rank different derivatives. mdpi.com For instance, a lower binding energy generally indicates a more stable and favorable interaction. physchemres.orgmdpi.comresearchgate.net

These simulations are vital for structure-based drug design, allowing researchers to visualize how modifications to the ligand's structure, such as at the 3 and 5 positions of the benzamide ring, might enhance binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for a Benzamide Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Glucokinase | Benzamide Analog | -9.5 | Arg63, Asn204 | Hydrogen Bond |

| Glucokinase | Benzamide Analog | -9.5 | Tyr215, Met210 | Hydrophobic Interaction |

Data is representative of typical interactions and energies observed in docking studies of small molecule inhibitors.

Quantitative Structure-Activity Relationships (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. jocpr.comwikipedia.orgijnrd.org QSAR models correlate physicochemical properties or theoretical molecular descriptors of chemicals with their biological activities. wikipedia.org In its three-dimensional form (3D-QSAR), the analysis considers the spatial properties of molecules, such as steric and electrostatic fields. wikipedia.orgrutgers.edu

For series of compounds like 3,5-disubstituted benzamide derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are performed to understand how variations in molecular fields affect biological activity. nih.gov In a CoMFA study, molecules are aligned, and their steric and electrostatic fields are calculated at various grid points. nih.gov These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. nih.gov

The resulting QSAR model is often visualized using contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govrsc.org For example, a contour map might show that bulky (sterically favorable) substituents in one region enhance activity, while electronegative (electrostatically favorable) groups in another region are beneficial. nih.gov The statistical quality of a QSAR model is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). nih.govfrontiersin.org A high Q² value indicates good predictive ability. nih.gov

Table 3: Statistical Results of a 3D-QSAR (CoMFA) Model for Benzamide Analogs

| Parameter | Value | Description |

|---|---|---|

| Cross-validated correlation coefficient (q²) | 0.728 | Indicates the predictive power of the model. |

| Conventional correlation coefficient (r²) | 0.982 | Measures the goodness of fit of the model to the training data. |

| Predicted correlation coefficient (r²_pred) | 0.814 | Assesses the model's ability to predict the activity of an external test set. |

| Steric Field Contribution | 70% | Percentage of activity variation explained by steric properties. |

This table is based on representative statistical values from 3D-QSAR studies to illustrate model quality and field contributions. nih.govrsc.org

Free Energy Perturbation and Binding Affinity Predictions

Predicting the binding affinity of a ligand to its target is a central goal in drug discovery. nih.govnih.gov While docking provides a rapid estimate, more rigorous methods like Free Energy Perturbation (FEP) are used for more accurate calculations of relative binding free energies. nih.govdrugdesign.grresearchgate.net FEP is a physics-based method that calculates the free energy difference between two states (e.g., two different ligands bound to the same protein) by computationally "perturbing" or "mutating" one molecule into the other over a series of steps. drugdesign.grresearchgate.net

This method relies on extensive molecular dynamics (MD) simulations to sample the conformational space of the system. drugdesign.gr The thermodynamic cycle used in FEP allows for the calculation of the relative binding free energy (ΔΔG), which can be directly compared with experimental data. researchgate.net FEP calculations are computationally intensive but can yield predictions with high accuracy, often within 1 kcal/mol of experimental values. nih.govresearchgate.net

Such calculations are invaluable for lead optimization, allowing researchers to prioritize which proposed chemical modifications are most likely to improve binding affinity before committing to chemical synthesis. nih.govresearchgate.netnih.gov For example, FEP can predict whether replacing a methyl group with an ethyl group on the benzamide scaffold will result in a more potent compound. nih.gov While less rigorous, methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are also used to estimate binding free energies from MD simulation trajectories. nih.govfrontiersin.org

Table 4: Comparison of Predicted vs. Experimental Binding Affinities using Free Energy Calculations

| Ligand Transformation | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) | Error (kcal/mol) |

|---|---|---|---|

| Compound A -> Compound B | -1.5 | -1.2 | -0.3 |

| Compound A -> Compound C | +0.8 | +1.0 | -0.2 |

This table provides illustrative data showing the typical accuracy of FEP calculations in predicting the change in binding affinity upon ligand modification. nih.govresearchgate.net

Applications in Advanced Materials Science Involving 3,5 Dimethylbenzamide

Polymer and Copolymer Synthesis and Characterization

The synthesis of advanced polyamides incorporating the 3,5-disubstituted benzamide (B126) moiety is typically achieved through polycondensation reactions. A common and effective method is direct polycondensation, which allows for the formation of high molecular weight polymers under moderate conditions. researchgate.net

One notable approach involves the use of monomers derived from 3,5-diaminobenzoic acid. For instance, a novel diamine, 2′-(cinnamide)ethyl-3,5-diaminobenzoate, has been synthesized and subsequently polymerized with various aromatic dicarboxylic acids. researchgate.net This reaction often employs condensing agents like triphenyl phosphite (B83602) and pyridine (B92270) in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), containing calcium chloride to aid in polymer solubility. researchgate.netnih.gov This low-temperature solution polycondensation is a well-established method for producing high-molecular-weight aramids. nih.gov

Another strategy involves the self-polycondensation of AB2-type monomers like 3,5-diaminobenzoic acid (DABA), where 'A' represents a carboxylic acid group and 'B' represents amino groups. vot.pl This process can be used to create hyperbranched polyamides, which possess a unique globular structure with a high density of functional end groups. vot.pl Low-temperature polycondensation of DABA has been successfully carried out using N,N-diisopropylcarbodiimide (DIC) as an activator for the carboxyl group. vot.pl

The characterization of these resulting polyamides is crucial to confirm their structure and determine their molecular weight. Standard spectroscopic techniques are employed for structural verification. researchgate.netmdpi.com

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy : The structure of the polymers is confirmed using IR and 1H NMR spectroscopy. For example, in polyamides derived from 2′-(cinnamide)ethyl-3,5-diaminobenzoate, characteristic signals for amide protons are observed around 9.5–10.5 ppm in 1H NMR spectra. researchgate.netvot.pl

Gel Permeation Chromatography (GPC) : GPC is used to determine the molecular weight and molecular weight distribution of the polymers. Polyamides synthesized from the cinnamide-extended diamine have shown weight-average molecular weights (Mw) ranging from 39,000 to 72,700 and number-average molecular weights (Mn) from 18,800 to 29,000, with polydispersity indices (Mw/Mn) between 2.07 and 2.51. researchgate.net

The inherent viscosity of the polymer solutions is another key parameter, providing an indication of the polymer's molecular weight. Measurements are typically performed in a solvent like N,N-dimethylacetamide (DMAc). The synthesized polyamides have demonstrated inherent viscosities ranging from 0.77 to 1.12 dL/g, indicating the formation of high molecular weight polymers. researchgate.net

Table 1: Molecular Weight and Viscosity Data for Polyamides Derived from 2′-(cinnamide)ethyl-3,5-diaminobenzoate researchgate.net

| Polymer | Inherent Viscosity (dL/g) | Mw (g/mol) | Mn (g/mol) | Mw/Mn |

|---|---|---|---|---|

| PA-a | 1.12 | 72,700 | 29,000 | 2.51 |

| PA-b | 0.88 | 54,500 | 26,300 | 2.07 |

| PA-c | 0.77 | 39,000 | 18,800 | 2.08 |

Development of Functional Materials

The incorporation of the 3,5-disubstituted benzamide structure into the polymer backbone leads to the development of functional materials with desirable properties. A key advantage of these polymers is their enhanced solubility compared to traditional aramids like Kevlar. researchgate.netvot.pl Unlike their linear or para-substituted counterparts, which are often intractable, these polymers are readily soluble in polar aprotic solvents such as DMAc, NMP, and dimethylformamide (DMF). researchgate.netvot.plncl.res.in This improved solubility is critical for processing and allows for the casting of flexible and tough films from their solutions. researchgate.netncl.res.in

These materials exhibit excellent thermal properties, which is a hallmark of aromatic polyamides. mdpi.comaramid.eu

Glass Transition Temperature (Tg) : The Tg is a critical property defining the upper service temperature of an amorphous polymer. Differential scanning calorimetry (DSC) of polyamides containing the cinnamide pendent units shows high glass transition temperatures in the range of 225–245°C. researchgate.net The rigid amide groups and hydrogen bonding contribute to these high Tg values. vot.pl

Thermal Stability : Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymers. Generally, aramids exhibit high decomposition temperatures. mdpi.com For the polyamides extended from 3,5-diaminobenzoic acid, the temperature for 10% weight loss (T10) occurs in the range of 385–420°C in an air atmosphere, indicating significant thermal stability. researchgate.net

Furthermore, by introducing specific functional groups, the polymers can be tailored for specific applications. The presence of cinnamide units in the side chain of the aforementioned polyamides imparts photochemical reactivity. researchgate.net Upon exposure to UV radiation, these polymers can undergo crosslinking. This feature is valuable for applications in photolithography or for creating materials with enhanced solvent resistance and thermal stability after curing. researchgate.net

Table 2: Thermal Properties of Polyamides Derived from 2′-(cinnamide)ethyl-3,5-diaminobenzoate researchgate.net

| Polymer | Glass Transition Temp. (Tg, °C) | 10% Weight Loss Temp. (T10, °C in air) |

|---|---|---|

| PA-a | 245 | 420 |

| PA-b | 235 | 400 |

| PA-c | 225 | 385 |

Investigation of Thermal Degradation Kinetics in Polymer Systems

The study of thermal degradation kinetics provides insight into the stability and lifetime of polymer systems at elevated temperatures. Thermogravimetric analysis (TGA) is the primary technique used for these investigations. mdpi.com By measuring the weight loss of a material as a function of temperature at various heating rates, kinetic parameters such as activation energy can be determined. mdpi.com

For aromatic polyamides containing the 3,5-dimethylbenzamide motif, TGA is used to establish the onset of decomposition and the temperature ranges of stability. The thermal stability of polyamides derived from 2′-(cinnamide)ethyl-3,5-diaminobenzoate was evaluated by TGA in an air atmosphere. researchgate.net The temperature at which 10% weight loss (T10) occurred was between 385°C and 420°C, and the residual weight at 600°C was between 45% and 55%, demonstrating high thermal resistance. researchgate.net

The general mechanism for the thermal degradation of polyamides involves the scission of the C-N bond within the amide group. google.com The process can be complex, often occurring in multiple stages depending on the polymer structure and the atmosphere (inert or oxidative). google.comresearchgate.net For meta-aramid fibers, degradation in both air and argon has been observed to proceed in three distinct steps. vot.pl The initial degradation temperatures for high-performance aramids are typically very high; for example, Nomex (a meta-aramid) begins to degrade at 423.7°C, while Kevlar 49 (a para-aramid) starts degrading at 548.1°C in air. nih.govfinal-materials.com

While a detailed kinetic study with activation energy calculations for polymers specifically derived from 3,5-dimethylbenzamide is not extensively documented in the provided sources, the TGA data serves as the foundation for such analysis. The high decomposition temperatures confirm that incorporating the 3,5-disubstituted benzamide structure yields materials with the robust thermal stability characteristic of high-performance aramids. researchgate.netmdpi.com

Applications in Medicinal Chemistry and Biological Sciences of 3,5 Dimethylbenzamide Derivatives

Anticancer Research

The development of novel anticancer agents is a primary focus of medicinal chemistry. While the broader class of benzamides has been extensively investigated for antiproliferative properties, research specifically detailing the anticancer applications of 3,5-Dimethylbenzamide derivatives is notably limited in the scientific literature. The following sections explore key areas of anticancer research where other benzamide (B126) derivatives have shown promise, providing a context for potential future investigations into 3,5-dimethyl substituted analogues.

Inhibition of Histone Deacetylases (HDACs)